Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIGMBMMKHKCQW-GKFVBPDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, also known as ethyl adrenate, is the ethyl ester of adrenic acid, an elongated omega-6 polyunsaturated fatty acid. As a derivative of a key biological fatty acid, this compound is of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of this compound, including detailed experimental protocols and data presentation to support further research and development.

Core Compound Structure and Properties

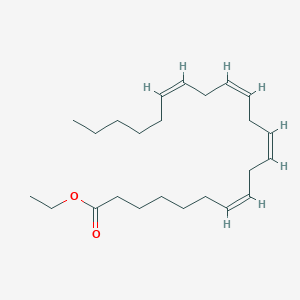

This compound is a long-chain fatty acid ethyl ester. The molecule consists of a 22-carbon chain with four cis double bonds at the 7th, 10th, 13th, and 16th positions, and is esterified with ethanol at the carboxyl end.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₂ | [1] |

| Molecular Weight | 360.57 g/mol | [1] |

| CAS Number | 142828-41-9 | [2] |

| Canonical SMILES | CCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | - |

| InChI Key | ZZIGMBMMKHKCQW-GKFVBPDJSA-N | - |

| Appearance | Not specified (likely an oil at room temperature) | - |

| Solubility | Not specified (expected to be soluble in organic solvents) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its parent fatty acid, adrenic acid, with ethanol.

General Esterification Protocol (Fischer Esterification)

This protocol describes a general method for the synthesis of fatty acid ethyl esters, which can be adapted for the synthesis of ethyl adrenate.

Materials:

-

(7Z,10Z,13Z,16Z)-Docosa-7,10,13,16-tetraenoic acid (Adrenic Acid)

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for reflux

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve adrenic acid in an excess of anhydrous ethanol (e.g., 10-20 fold molar excess).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude ethyl adrenate.

-

Further purification can be achieved by column chromatography on silica gel, typically using a non-polar eluent system such as a mixture of hexane and ethyl acetate.

-

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound is outlined below.

Biological Significance and Signaling Pathways

This compound is the ethyl ester of adrenic acid, a significant polyunsaturated fatty acid found in various tissues, including the adrenal gland, liver, brain, and vascular system.[3] While much of the research has focused on the free acid, the ethyl ester is a more lipophilic form that can be used for administration and is expected to be hydrolyzed in vivo to release the active adrenic acid.

Adrenic acid is biosynthesized from arachidonic acid through a two-carbon chain elongation.[4] It is a substrate for several enzymatic pathways that produce bioactive lipid mediators.

Cytochrome P450 (CYP) Pathway

A key metabolic pathway for adrenic acid involves cytochrome P450 enzymes, which catalyze the formation of epoxydocosatrienoic acids (EDTs).[4] These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxydocosatrienoic acids (DHDTs).[4] The EDTs have been shown to have various biological activities, including vasodilation.[4]

Analytical Data

Detailed analytical data for this compound is not widely available. The following tables present predicted data and data from closely related compounds to serve as a reference.

Table 2: Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.25 | t |

| O-CH₂ (ethyl) | ~4.12 | q |

| CH₂-C=O | ~2.2-2.3 | t |

| =C-H | ~5.3-5.4 | m |

| Allylic CH₂ | ~2.0-2.1 | m |

| Bis-allylic CH₂ | ~2.8 | m |

| Aliphatic CH₂ | ~1.3-1.7 | m |

| Terminal CH₃ | ~0.8-0.9 | t |

Table 3: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| C=O | ~173 |

| O-CH₂ | ~60 |

| =CH | ~127-130 |

| CH₂-C=O | ~34 |

| Bis-allylic CH₂ | ~25 |

| Allylic CH₂ | ~27 |

| Aliphatic CH₂ | ~22-31 |

| CH₃ (ethyl) | ~14 |

| Terminal CH₃ | ~14 |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z | Description |

| [M]⁺ | 360.3 | Molecular Ion |

| [M-C₂H₅O]⁺ | 315.3 | Loss of ethoxy group |

| [M-C₂H₅OH]⁺ | 314.3 | Loss of ethanol |

Disclaimer: The NMR and MS data presented are predicted or based on analogous compounds and should be confirmed by experimental analysis of a pure sample.

Conclusion

This compound is a compound of interest due to its relationship with the biologically active adrenic acid. This guide provides a foundational understanding of its structure, synthesis, and potential biological roles. Further research is warranted to fully elucidate its physicochemical properties, detailed analytical characteristics, and specific pharmacological effects. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and lipid biochemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. It includes a summary of its physicochemical parameters, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Additionally, this document explores its metabolic pathways and its role in biological signaling. The information is presented to support research and development activities involving this polyunsaturated fatty acid ethyl ester.

Introduction

This compound, an ethyl ester of docosatetraenoic acid, is a polyunsaturated fatty acid (PUFA) of significant interest in biochemical and pharmaceutical research. As a derivative of a C22:4 fatty acid, it is involved in various physiological processes and is a subject of investigation for its potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in a research and development setting.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₂ | [1] |

| Molecular Weight | 360.57 g/mol | [1] |

| Appearance | Oily Liquid (Predicted) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). | [2] |

Experimental Protocols

Synthesis: Fischer Esterification

A common method for the synthesis of fatty acid ethyl esters is the Fischer esterification of the corresponding carboxylic acid.

Objective: To synthesize this compound from (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid and ethanol.

Materials:

-

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid in a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Logical Relationship of Fischer Esterification:

References

Unveiling the Natural Sources of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of adrenic acid, is a polyunsaturated fatty acid (PUFA) with potential biological significance. While direct evidence of its natural occurrence remains to be definitively established in the scientific literature, strong indicators point towards marine red algae, particularly of the genus Laurencia, as a promising natural source. This technical guide synthesizes the current understanding of its likely origins, provides detailed experimental protocols for its extraction and identification, and explores the known signaling pathways of its parent compound, adrenic acid, which are likely relevant to the biological activities of its ethyl ester.

Potential Natural Sources

Direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature. However, compelling evidence suggests its probable presence in certain marine organisms.

Marine Red Algae (Rhodophyta)

The most promising potential sources of this ethyl ester are marine red algae. Research on Laurencia okamurai has led to the isolation of several novel polyunsaturated fatty acid ethyl esters with chain lengths up to C24.[1] This indicates the presence of enzymatic machinery within this genus capable of producing a variety of PUFA ethyl esters. While the specific docosatetraenoate was not identified in that study, the presence of structurally related compounds strongly suggests it may also be present.

The fatty acid precursor, adrenic acid (7Z,10Z,13Z,16Z)-docosatetraenoic acid, is a known constituent of various marine algae. The focus of many studies has been on the free fatty acids or methyl esters for analytical purposes, which may have led to the oversight of naturally occurring ethyl esters.

Table 1: Fatty Acid Composition of Selected Red Algae

| Fatty Acid | Laurencia sp. (General Profile) |

| Saturated Fatty Acids (SFA) | |

| Myristic acid (14:0) | Present |

| Palmitic acid (16:0) | High concentration |

| Stearic acid (18:0) | Present |

| Monounsaturated Fatty Acids (MUFA) | |

| Oleic acid (18:1n-9) | Present |

| Polyunsaturated Fatty Acids (PUFA) | |

| Linoleic acid (18:2n-6) | Present |

| Arachidonic acid (20:4n-6) | High concentration |

| Eicosapentaenoic acid (20:5n-3) | Present |

| Docosahexaenoic acid (22:6n-3) | Present |

Note: This table represents a generalized profile based on available data. The exact composition can vary significantly based on species, geographic location, and environmental conditions.

Other Potential Marine Organisms

While less direct, the biosynthesis of adrenic acid is well-established in the marine food web.[2] Therefore, organisms that consume and bioaccumulate lipids from red algae could potentially contain this compound.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of fatty acid esters from marine algae and other biological samples.[3][4][5][6]

Extraction of Total Lipids from Marine Algae

This protocol outlines a standard procedure for the extraction of lipids from algal biomass.

dot

Caption: Workflow for the extraction of lipids from marine algae.

Methodology:

-

Sample Preparation:

-

Freshly collected algal material is thoroughly washed with distilled water to remove salts and debris.

-

The washed biomass is flash-frozen in liquid nitrogen and lyophilized to dryness.

-

The dried algae are ground into a fine powder using a mortar and pestle or a high-speed blender.

-

-

Lipid Extraction:

-

A known quantity of the dried algal powder (e.g., 10 g) is homogenized in methanol (e.g., 50 mL).

-

Hexane (e.g., 100 mL) is added to the homogenate, and the mixture is vortexed vigorously for 2 minutes.

-

The mixture is centrifuged (e.g., at 3000 x g for 10 minutes) to separate the layers.

-

The upper hexane layer, containing the lipids, is carefully collected.

-

The extraction process with hexane is repeated twice more on the remaining pellet.

-

The pooled hexane extracts are combined and evaporated to dryness under a stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the instrumental analysis for the identification and quantification of the target ethyl ester.

Methodology:

-

Sample Preparation for GC-MS:

-

The dried lipid extract is redissolved in a known volume of hexane.

-

An internal standard (e.g., heptadecanoic acid ethyl ester) is added for quantification.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a suitable wax column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectral fragments for fatty acid ethyl esters should be monitored.

-

Biological Significance and Signaling Pathways

While the specific biological activities of this compound are not yet fully elucidated, the metabolic pathways of its parent fatty acid, adrenic acid, are well-studied and provide a strong indication of its potential roles.[7] Orally ingested adrenic acid has been shown to cross the blood-brain barrier as an ethyl ester, suggesting that this form is biologically relevant.[7]

Adrenic acid is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the production of a variety of bioactive lipid mediators.[7][8]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. mdpi.com [mdpi.com]

- 5. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 6. researchgate.net [researchgate.net]

- 7. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Metabolic Fate of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. This compound is the ethyl ester of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, an omega-6 polyunsaturated fatty acid commonly known as Adrenic Acid (AdA). While direct in vivo studies on the ethyl ester are limited, the metabolic pathway can be inferred from the well-documented fate of other fatty acid ethyl esters and the extensive research on Adrenic Acid metabolism. The primary metabolic pathway involves the initial hydrolysis of the ethyl ester to yield Adrenic Acid, which then undergoes further enzymatic conversions to various bioactive metabolites. This guide details the absorption, distribution, metabolism, and excretion of the compound, supported by available data, experimental protocols, and visual diagrams of the key metabolic pathways.

Introduction

This compound is a synthetic ethyl ester of Adrenic Acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid. AdA is a naturally occurring elongation product of arachidonic acid and is a significant component of the fatty acids in the human brain and adrenal glands. The ethyl ester form is of interest for its potential therapeutic applications and as a research tool. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action in vivo.

Absorption and Distribution

The in vivo metabolism of this compound is expected to begin with hydrolysis of the ester bond, primarily in the gastrointestinal tract by pancreatic lipases, to release ethanol and the free fatty acid, Adrenic Acid. This is a common pathway for fatty acid ethyl esters. The resulting Adrenic Acid is then absorbed by the intestinal mucosa.

Following absorption, Adrenic Acid is distributed throughout the body via the circulatory system, where it can be found in plasma and incorporated into the membranes of various cells, including red blood cells. Studies on other fatty acid ethyl esters, such as icosapent ethyl (an ethyl ester of eicosapentaenoic acid), have shown that the free fatty acid is the predominant form found in plasma after oral administration.

One study has suggested that orally ingested Adrenic Acid can be metabolically converted to its ethyl ester to cross the blood-brain barrier, indicating a potential for the ethyl ester form to be present in circulation and accumulate in the brain.

Metabolism of Adrenic Acid

Once this compound is hydrolyzed to Adrenic Acid, the free fatty acid is subject to several metabolic pathways, primarily enzymatic oxidation by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. These pathways lead to the formation of a variety of bioactive lipid mediators.

Cyclooxygenase (COX) Pathway

The COX pathway metabolizes Adrenic Acid to dihomo-prostanoids, which are analogs of the e

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A Technical Guide on its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of Adrenic Acid (AdA), is a polyunsaturated fatty acid (PUFA) of emerging interest in the field of lipid metabolism. While direct research on this specific ethyl ester is limited, a comprehensive understanding of its potential effects can be extrapolated from the well-documented biological activities of its parent compound, Adrenic Acid, and through comparative analysis with other clinically relevant PUFA ethyl esters such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This technical guide synthesizes the current knowledge of Adrenic Acid metabolism, its known interactions with key lipid signaling pathways, and presents quantitative data from related PUFAs to provide a foundational understanding for future research and drug development.

Introduction to this compound

This compound is the ethyl ester derivative of Adrenic Acid (AdA), also known as all-cis-7,10,13,16-docosatetraenoic acid. AdA is a 22-carbon omega-6 PUFA that is an elongation product of arachidonic acid (ARA).[1][2] It is found in various tissues, including the adrenal gland, liver, brain, kidney, and vasculature.[1][2][3] As an ethyl ester, this compound is expected to exhibit increased stability and bioavailability compared to its free fatty acid form, similar to what is observed with prescription omega-3 fatty acid ethyl esters.[4][5] The primary biological effects of this compound are presumed to be mediated through its in vivo hydrolysis to Adrenic Acid.

Metabolism of Adrenic Acid

Adrenic Acid is a biologically active metabolite involved in cell signaling and the regulation of metabolic homeostasis.[3] Upon release from cell membranes, it is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[3]

-

COX Pathway: In vascular endothelial cells, AdA is metabolized by COX to dihomo-prostaglandin I2 (DH-PGI2) and dihomo-thromboxane A2, which have been shown to inhibit platelet aggregation.[3]

-

LOX Pathway: In platelets, the LOX pathway metabolizes AdA to dihomo-hydroxyeicosatetraenoic acids.[3]

-

CYP450 Pathway: Cytochrome P450 enzymes metabolize AdA to epoxydocosatrienoic acids (EDTs), which are then hydrolyzed by soluble epoxide hydrolase (sEH) to less active dihydroxydocosatrienoic acids (DHDTs).[1][2][6] The EDTs have demonstrated vasorelaxant effects.[2]

Effects on Lipid Metabolism

While direct quantitative data for this compound is not available, studies on AdA and other PUFA ethyl esters provide insights into its potential effects on lipid profiles. AdA has been shown to increase triglyceride and cholesteryl ester accumulation in fibroblasts.[3] The effects of the well-studied omega-3 ethyl esters, EPA and DHA, on plasma lipids are summarized below and may serve as a model for the potential effects of AdA ethyl ester.

Data Presentation

Table 1: Effects of EPA and DHA Ethyl Esters on Plasma Lipids

| Compound | Dose | Duration | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Reference |

|---|---|---|---|---|---|---|

| EPA Ethyl Ester | 4 g/day | 12 weeks | ↓ 21.5% to 33.1% | ↓ 2.3% to 6.2% | No significant change | [7] |

| DHA Ethyl Ester | 4 g/day | 5 weeks | ↓ 49% | ↑ (not quantified) | ↑ (not quantified) | [8] |

| EPA/DHA Ethyl Esters | 3.4 g/day | 4 months | ↓ 45% | Not specified | Not specified | [9] |

| EPA/DHA Ethyl Esters | 1.7 g/day | 6 months | Significant reduction | Not specified | Not specified |[9] |

Table 2: Comparative Effects of EPA vs. DHA on Lipid Parameters (Net Change)

| Parameter | Net Change (DHA vs. EPA) | Reference |

|---|---|---|

| LDL-C | ↑ 3.3% | [10] |

| Triglycerides | ↓ 6.8% | [10] |

| non-HDL-C | ↑ 1.7% | [10] |

| HDL-C | ↑ 5.9% |[10] |

Key Signaling Pathways in Lipid Metabolism

PUFAs are known to modulate key transcription factors that regulate lipid homeostasis, primarily Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are major regulators of cholesterol and fatty acid synthesis.[11] SREBP-1c, in particular, controls the expression of genes involved in fatty acid synthesis.[11] PUFAs, including EPA and DHA, have been shown to suppress the proteolytic processing of SREBP-1c, thereby reducing its nuclear abundance and downregulating the transcription of lipogenic genes.[12][13][14] This leads to a decrease in hepatic fatty acid and triglyceride synthesis. It is plausible that AdA and its ethyl ester could exert similar effects on SREBP-1c.

Fatty Acid Oxidation

PUFAs can also influence lipid metabolism by promoting fatty acid oxidation. Both EPA and DHA have been shown to increase the activity and gene expression of enzymes involved in mitochondrial and peroxisomal fatty acid oxidation.[15] This effect is, at least in part, mediated by the activation of PPARα.

Experimental Protocols

The following are summaries of methodologies used in the study of PUFA ethyl esters and Adrenic Acid, which can serve as a basis for designing experiments for this compound.

In Vivo Lipid Analysis in Rodent Models

-

Objective: To determine the effect of the test compound on plasma and liver lipid levels.

-

Methodology:

-

Animals (e.g., rats) are fed a standard or high-fat diet supplemented with the test compound (e.g., 1 g/kg/day) or a control oil (e.g., corn oil) via orogastric intubation for a specified period (e.g., 3 months).[16]

-

At the end of the treatment period, animals are sacrificed, and blood and liver samples are collected.

-

Plasma and liver lipids (total cholesterol, triglycerides, etc.) are measured using standard enzymatic kits.[16]

-

Fatty acid composition of plasma and tissues can be determined by gas chromatography/mass spectrometry (GC/MS) after lipid extraction and esterification.[17]

-

Analysis of Gene Expression

-

Objective: To measure the effect of the test compound on the expression of genes involved in lipid metabolism.

-

Methodology:

-

Liver tissue is harvested from treated and control animals.

-

Total RNA is isolated from the tissue.

-

mRNA levels of target genes (e.g., SREBP-1c, FASN, ACC, CPT1, ACOX1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

In Vitro Cell Culture Experiments

-

Objective: To investigate the direct effects of the compound on cellular lipid metabolism and signaling pathways.

-

Methodology:

-

Hepatocyte cell lines (e.g., HepG2) are cultured.

-

Cells are treated with the test compound at various concentrations.

-

Cellular lysates are collected for analysis.

-

Western blotting is used to measure the protein levels of key signaling molecules (e.g., precursor and mature forms of SREBP-1c).

-

Lipid accumulation can be visualized and quantified using staining methods like Oil Red O.

-

Conclusion and Future Directions

This compound represents a novel molecule with the potential to modulate lipid metabolism. Based on the known biological activities of its parent compound, Adrenic Acid, and the established mechanisms of other PUFA ethyl esters, it is hypothesized that this compound may influence lipid profiles by suppressing hepatic lipogenesis via the SREBP-1c pathway and potentially enhancing fatty acid oxidation.

Significant further research is required to elucidate the specific effects of this compound. Future studies should focus on:

-

Direct in vivo studies to characterize its effects on plasma and tissue lipid levels.

-

In vitro experiments to confirm its mechanism of action on SREBP-1c and PPARα signaling pathways in relevant cell types.

-

Comparative studies against EPA and DHA ethyl esters to understand its unique pharmacological profile.

A thorough investigation of this compound is warranted to determine its potential as a therapeutic agent for dyslipidemia and other metabolic disorders.

References

- 1. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of omega-3 ethyl esters for cardiovascular prevention and treatment of increased blood triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Spotlight on Icosapent Ethyl for Cardiovascular Risk Reduction: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of highly purified eicosapentaenoic acid and docosahexaenoic acid on fatty acid absorption, incorporation into serum phospholipids and postprandial triglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyunsaturated Fatty Acids Selectively Suppress Sterol Regulatory Element-binding Protein-1 through Proteolytic Processing and Autoloop Regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A crucial role of sterol regulatory element-binding protein-1 in the regulation of lipogenic gene expression by polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. puroomega.com [puroomega.com]

- 16. Chronic administration of eicosapentaenoic acid and docosahexaenoic acid as ethyl esters reduced plasma cholesterol and changed the fatty acid composition in rat blood and organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

This technical guide provides a comprehensive overview of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of Adrenic Acid (AdA). Adrenic acid, a naturally occurring long-chain omega-6 polyunsaturated fatty acid, is a key intermediate in the metabolism of arachidonic acid.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, synthesis, physicochemical properties, and biological significance.

Discovery and Significance

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, commonly known as Adrenic Acid (AdA), was identified as a significant polyunsaturated fatty acid found in various mammalian tissues, including the adrenal glands, brain, kidneys, and vasculature.[2][3] It is formed through the two-carbon chain elongation of arachidonic acid.[2] While not as extensively studied as arachidonic acid, AdA is a precursor to a unique family of bioactive lipid mediators, including dihomo-prostaglandins, dihomo-thromboxanes, and dihomo-epoxyeicosatrienoic acids (DH-EETs), which play roles in regulating vascular tone and inflammation.[4][5] The ethyl ester, this compound, is a more lipophilic form of AdA, often synthesized for research purposes to enhance its bioavailability and facilitate its passage across cellular membranes.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Adrenic Acid and its ethyl ester.

Table 1: Physicochemical Properties of Adrenic Acid

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₂ | [6] |

| Molecular Weight | 332.5 g/mol | [6] |

| CAS Number | 28874-58-0 | [6] |

| Appearance | Oily Liquid | [2] |

| Solubility | Soluble in ethanol, DMSO, and DMF | [2] |

| pKa | ~4.96 (Predicted) | [7] |

| LogP | 7.42 (Predicted) | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀O₂ | - |

| Molecular Weight | 360.58 g/mol | - |

| Appearance | Oily Liquid | - |

| Solubility | Soluble in organic solvents | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Note: Experimental data for the ethyl ester is limited in publicly available literature. The properties are based on the known characteristics of similar fatty acid ethyl esters.

Synthesis and Characterization

Synthesis of this compound

The ethyl ester is typically synthesized from Adrenic Acid via acid-catalyzed esterification.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask, dissolve Adrenic Acid (1 equivalent) in a 20-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride (e.g., 1-2% v/v), to the solution while stirring.[8]

-

Reaction Conditions: Reflux the mixture at a temperature of 50-60°C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polyunsaturated fatty acid.[7]

-

Work-up: After cooling to room temperature, add water to the reaction mixture and extract the ethyl ester with a non-polar organic solvent like hexane or diethyl ether.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | 1.25 (t) | -CH₃ (ethyl) | 14.3 |

| -CH₂- (ethyl) | 4.12 (q) | -CH₂- (ethyl) | 60.1 |

| -CH₂-C=O | 2.30 (t) | C=O | 173.8 |

| =CH- | 5.30-5.45 (m) | =CH- | 127-131 |

| -CH₂-CH= | 2.0-2.1 (m) | -CH₂- | 25-35 |

| -CH=CH-CH₂-CH=CH- | 2.80 (m) | -CH₂- | 25-35 |

| Terminal -CH₃ | 0.89 (t) | Terminal -CH₃ | 14.1 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

Mass Spectrometry: Electron ionization mass spectrometry of fatty acid ethyl esters typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[9] A prominent fragment corresponds to the McLafferty rearrangement, resulting in an ion at m/z 88.[9] Other significant fragments arise from the loss of the ethoxy group (-OC₂H₅) and cleavage along the hydrocarbon chain.[9]

Biological Activity and Signaling Pathways

Adrenic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][4] These pathways lead to the formation of a variety of bioactive lipid mediators.[1][4]

The metabolites of AdA have been shown to possess various biological activities, including vasodilation and modulation of inflammatory responses.[5] For instance, DH-EETs have been identified as endothelium-derived hyperpolarizing factors.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the biological activities of this compound.

Carrageenan-Induced Inflammatory Pain Model

This model is used to evaluate the anti-inflammatory and analgesic effects of a compound.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

-

Induction of Inflammation: A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared. 100 µL of this solution is injected subcutaneously into the plantar surface of the rat's right hind paw.[10]

-

Compound Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered orally or intraperitoneally at various doses at a specified time before or after carrageenan injection.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia can be assessed using the von Frey filament test, which measures the paw withdrawal threshold to a mechanical stimulus.[10]

Tunicamycin-Induced Endoplasmic Reticulum (ER) Stress Model

This in vitro model is used to investigate the protective effects of a compound against ER stress.

-

Cell Culture: A suitable cell line, such as human embryonic kidney 293 (HEK293) cells, is cultured in appropriate media.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of ER Stress: Tunicamycin, an inhibitor of N-linked glycosylation, is added to the cell culture medium at a final concentration of 1-5 µg/mL to induce ER stress.[11] Cells are incubated for a further 16-24 hours.[12]

-

Assessment of Cell Viability: Cell viability is determined using assays such as the MTT or WST-1 assay.

-

Analysis of ER Stress Markers: The expression levels of key ER stress markers, such as GRP78 (BiP), CHOP, and the splicing of XBP1 mRNA, are analyzed by Western blotting or RT-PCR to quantify the extent of ER stress and the protective effect of the test compound.[13]

Conclusion

This compound, as a stable and bioavailable form of Adrenic Acid, is a valuable tool for investigating the biological roles of the dihomo-eicosanoid pathway. Its synthesis is straightforward, and its effects can be evaluated using well-established in vitro and in vivo models. Further research into this compound and its metabolites may unveil novel therapeutic targets for inflammatory and cardiovascular diseases.

References

- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Frontiers | Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tdx.cat [tdx.cat]

- 10. Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters | Semantic Scholar [semanticscholar.org]

- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Note: Synthesis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of adrenoic acid, is a polyunsaturated fatty acid (PUFA) of significant interest in biomedical research. As a member of the omega-6 fatty acid family, it is a precursor to various bioactive lipid mediators involved in inflammatory and cellular signaling pathways. The availability of high-purity this compound is crucial for in vitro and in vivo studies aimed at elucidating its physiological and pathophysiological roles. This document provides a detailed protocol for the chemical synthesis of this compound via Fischer-Speier esterification of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid.

Materials and Methods

Materials

-

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid (Adrenoic Acid) (≥98% purity)

-

Ethanol (absolute, ≥99.5%, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol: Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid with ethanol.[1][2][3][4]

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid in 50 mL of absolute ethanol.

-

Equip the flask with a magnetic stir bar.

-

Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (95:5, v/v) mobile phase. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

-

Transfer the concentrated mixture to a separatory funnel containing 50 mL of deionized water and 50 mL of hexane.

-

Shake the funnel vigorously and allow the layers to separate.

-

Carefully wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[5][6]

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude ester in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₄₀O₂ |

| Molecular Weight | 360.58 g/mol |

| Theoretical Yield | Based on 1.0 g of starting carboxylic acid, the theoretical yield is approximately 1.08 g. |

| Typical Reaction Yield | >85% |

| Purity (post-chromatography) | ≥98% (as determined by GC-MS or qNMR) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.45-5.28 (m, 8H, olefinic CH), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.81 (m, 6H, bis-allylic CH₂), 2.29 (t, J=7.5 Hz, 2H, CH₂COO-), 2.10-2.00 (m, 4H, allylic CH₂), 1.70-1.60 (m, 2H, CH₂), 1.40-1.20 (m, 6H, CH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 0.89 (t, J=6.8 Hz, 3H, terminal CH₃) |

| Mass Spectrometry (EI) | m/z (%): 360 (M⁺), 315 ([M-OC₂H₅]⁺), and other characteristic fragmentation patterns.[7] |

Visualizations

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. tdx.cat [tdx.cat]

Application Notes and Protocols for the Analytical Standard: Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for the characterization and quantification of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. This document includes key physicochemical data, detailed experimental protocols for chromatographic and spectroscopic analysis, and visual diagrams of analytical workflows.

Physicochemical and Analytical Data

A summary of the essential data for the analytical standard is presented below. This information is critical for accurate sample preparation, analysis, and data interpretation.

| Parameter | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | cis-7,10,13,16-Docosatetraenoic Acid Ethyl Ester | N/A |

| CAS Number | 142828-41-9 | [1] |

| Molecular Formula | C24H40O2 | [1] |

| Molecular Weight | 360.57 g/mol | [1] |

| Purity | ≥98% (typical) | Vendor dependent |

| Appearance | Colorless to pale yellow oil | General observation |

| Solubility | Soluble in organic solvents such as ethanol, methanol, acetonitrile, hexane, and chloroform. Insoluble in water. | General knowledge |

| Storage | Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | General recommendation |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Below are the expected characteristic spectral data based on the analysis of similar polyunsaturated fatty acid ethyl esters (PUFA-EEs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the hydrogen environments in the molecule. The expected chemical shifts (δ) in a CDCl₃ solvent are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 8H | Vinylic protons (-CH=CH-) |

| ~4.12 | q | 2H | Methylene protons of the ethyl ester (-O-CH₂-CH₃) |

| ~2.80 | m | 6H | Bis-allylic protons (=CH-CH₂-CH=) |

| ~2.28 | t | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-COO-) |

| ~2.05 | m | 4H | Allylic protons (-CH₂-CH=) |

| ~1.70 | m | 2H | Methylene protons |

| ~1.25 | t | 3H | Methyl protons of the ethyl ester (-O-CH₂-CH₃) |

| ~0.88 | t | 3H | Terminal methyl protons of the fatty acid chain (CH₃-CH₂-) |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum identifies the different carbon environments. The expected chemical shifts are outlined below.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carbonyl carbon (-COO-) |

| ~128 | Vinylic carbons (-CH=CH-) |

| ~60 | Methylene carbon of the ethyl ester (-O-CH₂-) |

| ~34 | Methylene carbon adjacent to the carbonyl group (-CH₂-COO-) |

| ~29 | Methylene carbons in the alkyl chain |

| ~25 | Bis-allylic carbons (=CH-CH₂-CH=) |

| ~22 | Methylene carbon adjacent to the terminal methyl group |

| ~14 | Methyl carbon of the ethyl ester (-O-CH₂-CH₃) and terminal methyl carbon |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The mass spectrum obtained by EI-MS is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

| m/z | Ion |

| 360 | [M]⁺ |

| 315 | [M - OCH₂CH₃]⁺ |

| 287 | [M - COOCH₂CH₃]⁺ |

| 88 | McLafferty rearrangement ion [CH₂=C(OH)OCH₂CH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3010 | C-H stretch | Vinylic (=C-H) |

| 2960-2850 | C-H stretch | Aliphatic (C-H) |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1655 | C=C stretch | Alkene |

| 1170-1030 | C-O stretch | Ester |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of the analytical standard and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like fatty acid ethyl esters.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh the sample of this compound.

-

Dissolve the sample in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

If analyzing from a complex matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) prior to dissolution.

-

-

GC-MS Instrumental Parameters:

| Parameter | Condition |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 50-500 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh the sample of this compound.

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumental Parameters:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV detector at 205 nm or Evaporative Light Scattering Detector (ELSD) |

Visual Diagrams

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical techniques and the information they provide for the characterization of the standard.

References

Application Note: GC-MS Analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, a polyunsaturated fatty acid ethyl ester (FAEE), using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation from biological matrices, GC-MS instrument parameters, and data analysis are presented. This document is intended to serve as a practical resource for researchers in drug development, clinical diagnostics, and lipid biochemistry.

Introduction

This compound is a C22:4 polyunsaturated fatty acid ethyl ester. The analysis of FAEEs is of significant interest in various research fields, including the study of metabolic pathways and as biomarkers for certain physiological and pathological conditions. Gas Chromatography-Mass Spectrometry is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as FAEEs.[1][2] Its high sensitivity and specificity make it an ideal method for the analysis of these compounds in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of FAEEs from Human Plasma

This protocol outlines a liquid-liquid extraction procedure for the isolation of this compound from human plasma.

Materials:

-

Human plasma

-

Hexane (GC grade)

-

Internal Standard (IS): Ethyl heptadecanoate solution

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Pipette 200 µL of human plasma into a clean glass test tube.

-

Add a known amount of the internal standard, ethyl heptadecanoate.

-

Add 1 mL of hexane to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the FAEEs into the organic layer.[1]

-

Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.[1]

-

Carefully transfer the upper hexane layer to a clean GC vial for analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required depending on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6980N GC with 5973 MS detector).[3]

GC Conditions:

| Parameter | Value |

| Column | HP-5MS (or equivalent), 60 m x 0.25 mm x 0.25 µm[3] |

| Carrier Gas | Helium at a constant flow rate of 1.3 mL/min[3] |

| Injector Temperature | 290°C[3] |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 290°C and hold for 7 minutes.[3] |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Spectrometer Temperature | 230°C[3] |

| Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Analysis

Quantitative analysis can be performed by creating a calibration curve using a certified reference standard of this compound. The table below summarizes typical quantitative data that can be expected.

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.

| Ion Type | m/z (Expected) | Description |

| Molecular Ion [M]⁺ | 360.6 | Corresponds to the molecular weight of the compound (C24H40O2).[4] |

| [M-C2H5O]⁺ | 315.5 | Loss of the ethoxy group. |

| [M-C2H5OH]⁺ | 314.5 | Loss of ethanol. |

| McLafferty Rearrangement | 88 | Characteristic fragment for ethyl esters. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

References

Application Notes and Protocols for the HPLC Purification of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, a polyunsaturated fatty acid ethyl ester (PUFA-EE), using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established techniques for the separation of similar PUFA-EEs and are intended to serve as a comprehensive guide for achieving high-purity product suitable for research and development purposes.

Introduction

This compound is an ester form of docosatetraenoic acid.[1][2][3] The purification of individual PUFA-EEs is crucial for the investigation of their biological activities and for the development of therapeutic agents. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures.[4] This document outlines two primary HPLC-based approaches for the purification of the target molecule: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion Chromatography.

Data Presentation

Table 1: Typical Analytical RP-HPLC Parameters for PUFA-EEs

| Parameter | Value | Reference |

| Column | C18, 3 µm, 3.0 mm x 150 mm | [5] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | |

| Mobile Phase B | Acetonitrile + 0.1% TFA | |

| Gradient | 70% B to 100% B over 45 min | [5] |

| Flow Rate | 0.6 mL/min | [5] |

| Column Temperature | 30 °C | [6] |

| Detection | UV at 210-220 nm | [6] |

| Injection Volume | 10 µL |

Table 2: Example Preparative RP-HPLC Parameters for Scaling Up PUFA-EE Purification

| Parameter | Value | Reference |

| Column | AQ-C18, 10 mm x 150 mm | [6] |

| Mobile Phase | Methanol/Water (90:10, v/v), isocratic | [6] |

| Flow Rate | 3 mL/min | [6] |

| Sample Loading | Up to 1.25% of column bed volume | [6] |

| Detection | UV at 210 nm | [6] |

| Expected Purity | >90% | [6] |

| Expected Recovery | ~74% | [6] |

Table 3: Analytical/Semi-Preparative Silver-Ion HPLC Parameters for PUFA-EEs

| Parameter | Value | Reference |

| Stationary Phase | Silver(I)-mercaptopropyl stationary phase | [7] |

| Mobile Phase | Heptane/Acetone (95:5, v/v), isocratic | [7] |

| Flow Rate | 1 mL/min | |

| Detection | UV at 208 nm | [8] |

| Expected Purity | >95% | [7] |

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline and may require optimization for the specific sample matrix and desired purity.

1. Sample Preparation:

-

Dissolve the crude this compound in the initial mobile phase (e.g., Methanol/Water 90:10) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Analytical Method Development:

-

Develop an analytical scale method using a C18 column to achieve baseline separation of the target compound from impurities.

-

Optimize the mobile phase composition (e.g., ratio of methanol/water or acetonitrile/water) and gradient profile for the best resolution.

-

The use of a C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of fatty acid ethyl esters.[9]

3. Preparative Scale-Up:

-

Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.

-

Scale up the flow rate and injection volume according to the cross-sectional area of the preparative column.

-

For isocratic methods, the sample can be loaded in a larger volume. For gradient methods, the sample should be dissolved in the initial mobile phase to maintain peak shape.

-

A study on the purification of omega-3 fatty acid ethyl esters utilized an AQ-C18 column with a methanol-water mobile phase, achieving high purity and recovery.[6]

4. Fraction Collection:

-

Collect fractions corresponding to the elution of the target peak based on the UV detector signal.

-

The purity of the collected fractions should be assessed by analytical HPLC.

5. Post-Purification Processing:

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The final product should be stored under an inert atmosphere at a low temperature to prevent oxidation.

Protocol 2: Purification by Silver-Ion HPLC

Silver-ion chromatography separates compounds based on the number and geometry of double bonds.[10] This technique is particularly effective for separating PUFA-EEs with the same carbon number but a different number of double bonds.[7]

1. Column Preparation:

-

Use a commercially available silver-ion column or prepare one by loading a silica-based cation exchange column with a silver nitrate solution.

2. Sample Preparation:

-

Dissolve the crude sample in a non-polar solvent such as hexane or the mobile phase.

-

Ensure the sample is free of water and polar impurities that could interfere with the separation.

3. Chromatographic Conditions:

-

Use a non-polar mobile phase, such as a mixture of heptane and a slightly more polar solvent like acetone or acetonitrile.[7][8]

-

An isocratic elution is often sufficient for good separation.

-

The separation is based on the interaction of the double bonds with the silver ions on the stationary phase.

4. Fraction Collection and Analysis:

-

Collect the fraction containing the target compound.

-

Analyze the purity of the collected fraction using analytical RP-HPLC or Gas Chromatography (GC).

Mandatory Visualization

Caption: Experimental workflow for the preparative HPLC purification of this compound.

References

- 1. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amzeals.com [amzeals.com]

- 4. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. aocs.org [aocs.org]

Application Notes and Protocols: NMR Spectroscopy of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. Due to the current unavailability of public experimental or predicted NMR spectral data for this specific compound, this document outlines a generalized experimental protocol for acquiring and processing the necessary data. It also presents placeholder tables for the anticipated ¹H and ¹³C NMR data and a logical workflow for the experimental process. This guide is intended for researchers, scientists, and drug development professionals working with long-chain polyunsaturated fatty acid esters.

Introduction

This compound is a polyunsaturated fatty acid (PUFA) ethyl ester. PUFAs are of significant interest in various fields, including nutrition, pharmacology, and materials science. The precise characterization of these molecules is crucial for understanding their biological activity, chemical properties, and for quality control in various applications. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. This document serves as a foundational guide for the NMR analysis of this specific tetraenoate.

Predicted NMR Data

As of the date of this document, specific experimental or reliably predicted ¹H and ¹³C NMR data for this compound is not available in public databases. The following tables are structured to be populated once such data is acquired. The predicted chemical shifts are based on the general knowledge of similar lipid structures.

Predicted ¹H NMR Data

Note: The following data are placeholders and should be replaced with experimental or accurately predicted values.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C-22) | ~0.90 | t | ~7.0 |

| O-CH₂-CH₃ | ~1.25 | t | ~7.1 |

| (CH₂)n | ~1.30-1.40 | m | - |

| CH₂-C=O (C-2) | ~2.30 | t | ~7.5 |

| Allylic CH₂ | ~2.05-2.15 | m | - |

| Bis-allylic CH₂ | ~2.80 | m | - |

| O-CH₂-CH₃ | ~4.15 | q | ~7.1 |

| =CH | ~5.30-5.45 | m | - |

Predicted ¹³C NMR Data

Note: The following data are placeholders and should be replaced with experimental or accurately predicted values.

| Carbon | Chemical Shift (ppm) |

| C=O | ~174 |

| Olefinic (=CH) | ~127-132 |

| O-CH₂ | ~60 |

| Bis-allylic (C-9, C-12, C-15) | ~25-26 |

| Allylic | ~27-34 |

| Aliphatic (CH₂) | ~22-32 |

| O-CH₂-CH₃ | ~14 |

| CH₃ (C-22) | ~14 |

Experimental Protocol

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like fatty acid esters.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Data Acquisition

-

Experiment: Set up a standard one-dimensional proton NMR experiment.

-

Acquisition Parameters:

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Data Acquisition

-

Experiment: Set up a standard one-dimensional carbon NMR experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR Analysis of this compound.

Conclusion

While specific NMR data for this compound is not currently available, the protocols and data structures provided in this document offer a comprehensive framework for its acquisition and analysis. The successful application of these methods will enable the detailed structural characterization of this and other related polyunsaturated fatty acid esters, which is essential for ongoing research and development in various scientific disciplines. Researchers are encouraged to contribute acquired spectral data to public databases to enrich the collective knowledge base.

Application Notes and Protocols for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is the ethyl ester of docosa-7,10,13,16-tetraenoic acid, an omega-6 polyunsaturated fatty acid also known as Adrenic Acid (AdA). AdA is a naturally occurring elongation product of arachidonic acid and is a significant component of the fatty acids in the human brain. Within cells, fatty acid ethyl esters (FAEEs) are readily taken up and hydrolyzed by intracellular esterases to release the free fatty acid and ethanol. Therefore, this compound serves as a cell-permeable precursor to Adrenic Acid, allowing for the investigation of its metabolic fate and downstream biological effects.

Adrenic acid itself can be metabolized by cells into a variety of biologically active molecules, including dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), which are known to possess anti-inflammatory and anti-nociceptive properties.[1] The metabolic pathway of AdA involves a series of elongation, desaturation, and beta-oxidation steps, highlighting a complex interplay between different cellular compartments such as the endoplasmic reticulum and peroxisomes.[2][3][4]

These application notes provide a framework for utilizing this compound in cell culture to explore the diverse roles of Adrenic Acid in cellular physiology and pathophysiology.

Potential Applications

-

Investigation of Anti-inflammatory Pathways: As AdA is a precursor to anti-inflammatory EDTs, this compound can be used to study the cellular mechanisms that regulate inflammation.

-

Neurobiology Research: Given the abundance of AdA in the brain, its ethyl ester can be used to explore its role in neuronal cell function, development, and its potential impact on neurobehavioral development.[5]

-

Cancer Biology: Elucidate the role of AdA and its metabolites in cancer cell proliferation, migration, and survival.

-

Metabolic Studies: Trace the metabolic fate of AdA within different cell types and under various physiological or pathological conditions.

-

Drug Discovery: Screen for compounds that modulate the metabolic pathways of AdA or the signaling of its downstream metabolites.

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments using this compound.

Table 1: Dose-Response of this compound on Cytokine Production in LPS-stimulated Macrophages.

| Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) | Cell Viability (%) |

| 0 (Vehicle Control) | 0 | 0 | 100 |

| 1 | 15 ± 2.1 | 10 ± 1.5 | 98 ± 1.2 |

| 10 | 45 ± 3.5 | 38 ± 2.8 | 95 ± 2.5 |

| 50 | 68 ± 4.2 | 61 ± 3.9 | 92 ± 3.1 |

| 100 | 75 ± 5.1 | 69 ± 4.5 | 85 ± 4.0 |

Table 2: Time-Course of Adrenic Acid Incorporation into Cellular Lipids following Treatment with this compound (50 µM).

| Time (hours) | Adrenic Acid in Phospholipids (nmol/mg protein) | Adrenic Acid in Triglycerides (nmol/mg protein) | Adrenic Acid in Cholesterol Esters (nmol/mg protein) |

| 0 | Baseline | Baseline | Baseline |

| 6 | 1.2 ± 0.15 | 0.5 ± 0.08 | 0.2 ± 0.03 |

| 12 | 2.5 ± 0.21 | 1.1 ± 0.12 | 0.4 ± 0.05 |

| 24 | 4.8 ± 0.35 | 2.3 ± 0.19 | 0.8 ± 0.09 |

| 48 | 3.9 ± 0.28 | 1.8 ± 0.15 | 0.6 ± 0.07 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and BSA Complex

Objective: To prepare a stock solution of this compound and complex it with bovine serum albumin (BSA) for enhanced solubility and delivery to cells in culture.

Materials:

-

This compound

-

Ethanol (anhydrous, cell culture grade)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile cell culture medium

-

Sterile conical tubes (15 mL and 50 mL)

-

Water bath at 37°C

-

Vortex mixer

Procedure:

-

Preparation of 10 mM Stock Solution:

-

Accurately weigh a precise amount of this compound. The molecular weight is 360.57 g/mol .

-

Dissolve the compound in anhydrous ethanol to a final concentration of 10 mM.

-

Vortex thoroughly until completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:

-